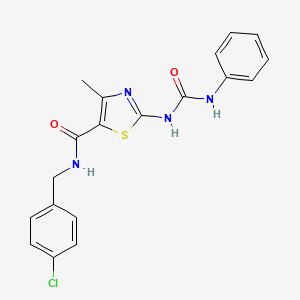

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

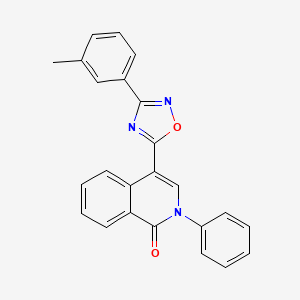

“3-(3-Chloro-4-methoxyphenyl)propionic acid” is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-4-methoxyphenyl)propionic acid” includes a propionic acid group attached to a phenyl ring, which is further substituted with a chloro group at the 3rd position and a methoxy group at the 4th position .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 115-119 °C .Aplicaciones Científicas De Investigación

Antioxidative Properties

Research into phenylpropanoids, compounds structurally related to 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid, has revealed antioxidative properties significant for scientific research. For example, a study on the berries of Pimenta dioica identified a related phenylpropanoid demonstrating the ability to inhibit the autoxidation of linoleic acid, suggesting potential applications in exploring natural antioxidant sources (Kikuzaki et al., 1999).

Enzymatic Inhibition

Another area of research involves the study of enzyme inhibitors, where derivatives of phenylpropanoic acids have been investigated for their ability to inhibit carboxypeptidase A, an enzyme involved in protein digestion. This highlights the potential for using these compounds in studying enzyme function and regulation (Galardy & Kortylewicz, 1984).

Chemical Stability and Reactivity

The stability and reactivity of phenylpropanoid derivatives under various conditions are critical for understanding their potential applications in chemical synthesis and materials science. Studies on the fragmentation of arylalkanol radical cations and the influence of substituents on their stability provide valuable insights into the design of new materials and the development of novel synthetic pathways (Baciocchi et al., 1996).

Complexation and Extraction Studies

Research has also focused on the complexation behaviors of phenylacetic and benzoic acids with lanthanoid(III) ions, offering perspectives on the use of such compounds in separation sciences and the development of new materials with specific optical or magnetic properties (Hasegawa et al., 1989).

Antimicrobial Activity

Studies on the growth inhibition of Phytophthora parasitica by aromatic acids, including phenylpropanoic acid derivatives, shed light on their potential as natural pesticides or antimicrobial agents, offering a more environmentally friendly approach to disease control in agriculture (Snook et al., 1992).

Propiedades

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHNROQWCPZUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)

![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide](/img/structure/B2758758.png)